molecular formula C14H12O B1202907 9-Methyl-9h-fluoren-9-ol CAS No. 6311-22-4

9-Methyl-9h-fluoren-9-ol

Cat. No.: B1202907
CAS No.: 6311-22-4
M. Wt: 196.24 g/mol
InChI Key: ZMXJQEIJNHMYDY-UHFFFAOYSA-N
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Description

9-Methyl-9h-fluoren-9-ol is an organic compound with the molecular formula C14H12O It is a derivative of fluorene, where a methyl group and a hydroxyl group are attached to the ninth carbon of the fluorene structure

Scientific Research Applications

9-Methyl-9h-fluoren-9-ol has several applications in scientific research:

Safety and Hazards

9-Methyl-9h-fluoren-9-ol should be handled with care to avoid contact with skin and eyes . It is recommended to remove and wash contaminated clothing and gloves, including the inside, before re-use . Inhalation and ingestion should be avoided .

Biochemical Analysis

Biochemical Properties

9-Methyl-9h-fluoren-9-ol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P-450 enzymes, which are crucial for the metabolism of various substances . The hydroxyl group in this compound allows it to participate in oxidation-reduction reactions, potentially leading to the formation of reactive intermediates. These interactions can influence the activity of enzymes and other proteins, thereby affecting various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules, leading to changes in cellular responses . Additionally, its impact on gene expression can result in altered protein synthesis, affecting cell function and behavior. The compound’s ability to interact with cellular components makes it a valuable tool for studying cellular processes and mechanisms.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules, such as enzymes and receptors. The hydroxyl group in this compound can form hydrogen bonds with specific amino acid residues in proteins, leading to changes in their conformation and activity . Additionally, the compound can act as an enzyme inhibitor or activator, depending on the context of the reaction. These interactions can result in changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air . Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its physiological effects. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage . It is important to determine the appropriate dosage range to avoid adverse effects while maximizing the compound’s potential benefits in research.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P-450 . These interactions can lead to the formation of metabolites that may have distinct biological activities. The compound’s metabolism can also affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s lipophilicity allows it to accumulate in lipid-rich regions, affecting its localization and concentration within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can impact its activity and function, as well as its interactions with other biomolecules within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-9h-fluoren-9-ol typically involves the reduction of 9-methylfluorenone. One common method includes the use of sodium borohydride as a reducing agent in an ethanol solution. The reaction is carried out at room temperature, and the product is precipitated by the addition of water and neutralized with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of hydrogen gas in a pressurized reactor with a suitable catalyst can also be employed to achieve higher yields and purity .

Types of Reactions:

    Oxidation: this compound can be oxidized to form 9-methylfluorenone. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound itself is typically synthesized through the reduction of 9-methylfluorenone.

    Substitution: The hydroxyl group in this compound can undergo substitution reactions with various reagents to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Various halogenating agents and nucleophiles.

Major Products Formed:

    Oxidation: 9-Methylfluorenone.

    Reduction: this compound.

    Substitution: Halogenated or alkylated derivatives of this compound.

Comparison with Similar Compounds

    9-Fluorenol: Similar structure but without the methyl group.

    9-Methylfluorenone: The oxidized form of 9-Methyl-9h-fluoren-9-ol.

Uniqueness: this compound is unique due to the presence of both a methyl group and a hydroxyl group on the fluorene structure.

Properties

IUPAC Name

9-methylfluoren-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c1-14(15)12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXJQEIJNHMYDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=CC=CC=C31)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20212446
Record name 9-Hydroxy-9-methylfluorene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6311-22-4
Record name 9-Hydroxy-9-methylfluorene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006311224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6311-22-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Hydroxy-9-methylfluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-METHYL-9H-FLUOREN-9-OL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 9-HYDROXY-9-METHYLFLUORENE
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Synthesis routes and methods

Procedure details

In a glovebox, in a 50 mL round bottom flask, 9H-fluorene-9-one (5.458 g, 30.3 mmol) was dissolved in 20 mL of THF and cooled to 0° C. for 30 minutes. MeMgBr (1.2 eq.) was then slowly added via syringe while stirring. A slurry formed once all of the Grignard was added. The reaction was allowed to stir for 48 hours. The flask was then removed from the glovebox and 4 mL of 2M NaOH were added. The mixture was washed with brine and the organic portion collected and dried over MgSO4, filtered and the volatiles removed under a N2 stream. NMR of the resultant yellow solid showed pure 9-methyl-9H-fluoren-9-ol. Yield is 5.67 g (95 wt %).
Quantity
5.458 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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